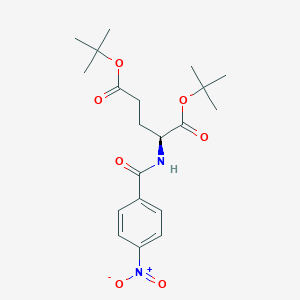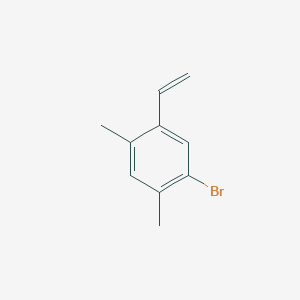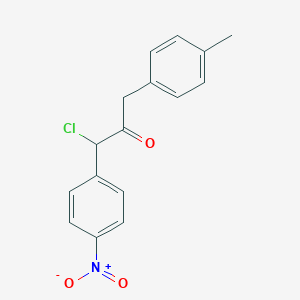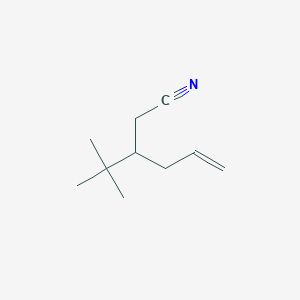![molecular formula C16H28ClN3 B14379328 (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride CAS No. 89609-77-8](/img/structure/B14379328.png)
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-diethyl-m-toluidine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: The major products are often the corresponding N-oxides.
Reduction: The major products are the corresponding secondary amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium iodide results in the formation of the corresponding iodide salt.
Wissenschaftliche Forschungsanwendungen
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of quaternary ammonium salts, which are important in the study of cell membranes and ion channels.
Industry: The compound is used in the production of surfactants and disinfectants, owing to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride involves its interaction with negatively charged molecules. The positively charged nitrogen atom can form ionic bonds with negatively charged species, such as cell membranes or nucleic acids. This interaction can disrupt the normal function of these molecules, leading to antimicrobial effects or changes in cell permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N,N-diethylammonium chloride
- N,N-Diethyl-N-methylbenzylammonium chloride
- N,N-Diethyl-N-methylphenylammonium chloride
Uniqueness
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both diethylamino and phenyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Additionally, its quaternary ammonium structure makes it highly effective as a phase transfer catalyst and antimicrobial agent.
Eigenschaften
CAS-Nummer |
89609-77-8 |
|---|---|
Molekularformel |
C16H28ClN3 |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
[diethylamino-(N-methylanilino)methylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C16H28N3.ClH/c1-6-18(7-2)16(19(8-3)9-4)17(5)15-13-11-10-12-14-15;/h10-14H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVNOAJXYISMGBX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=[N+](CC)CC)N(C)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


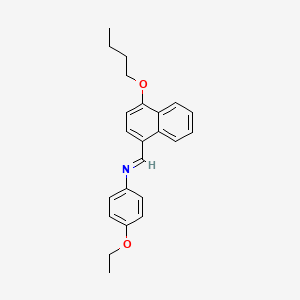
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
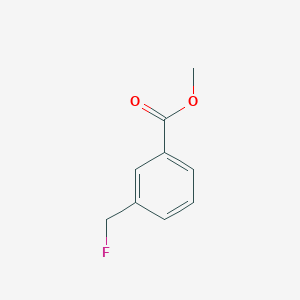
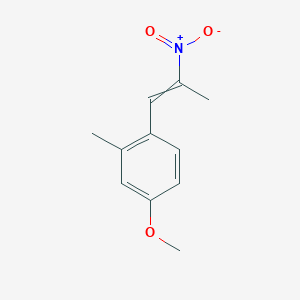
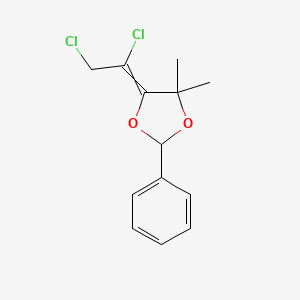
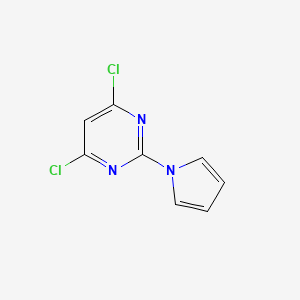
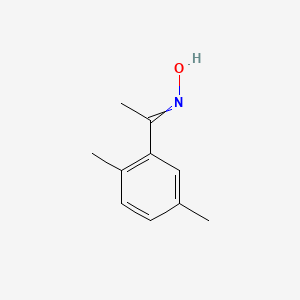
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
